Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate

PROTAC Linker Design Spatial Trajectory Optimization Piperidine Scaffold Regiochemistry

Achieving reproducible linker geometry in PROTAC assemblies demands regiospecific building blocks. Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate (CAS 169457-73-2) resolves this with its 4-substituted architecture and orthogonal N-Boc protection. - 4-Position bromoethyl handle ensures linear linker trajectory for productive ternary complex formation - N-Boc enables orthogonal deprotection (TFA/HCl) without compromising alkyl bromide reactivity - Direct PROTAC linker precursor for E3 ligase or target protein ligand conjugation

Molecular Formula C12H22BrNO2
Molecular Weight 292.21 g/mol
CAS No. 169457-73-2
Cat. No. B1311237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
CAS169457-73-2
Molecular FormulaC12H22BrNO2
Molecular Weight292.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CCBr
InChIInChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3
InChIKeyCLBWAEYOPRGKBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate: Compound Overview


Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate (CAS 169457-73-2) is a heterobifunctional building block comprising a piperidine scaffold with a reactive 2-bromoethyl substituent at the 4-position and an acid-labile N-Boc protecting group . As a primary alkyl bromide with a molecular weight of 292.21 g/mol, it serves as an electrophilic handle in nucleophilic substitution and cross-coupling reactions . The compound is commercially available as a solid with melting point 39–42°C and is widely employed as a PROTAC (proteolysis-targeting chimera) linker precursor .

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate: Regioisomer & Analog Specificity


Despite sharing the C₁₂H₂₂BrNO₂ molecular formula, N-Boc-3-(2-bromoethyl)piperidine (CAS 210564-54-8) and N-Boc-2-(2-bromoethyl)piperidine regioisomers produce distinct linker geometries and spatial trajectories in PROTAC assemblies, directly influencing ternary complex formation and degradation efficiency . Non-Boc analogs such as 4-(2-bromoethyl)piperidine hydrobromide (CAS 69712-10-3) lack the N-Boc protecting group, rendering the secondary amine vulnerable to unwanted alkylation side reactions during linker installation steps that require orthogonal deprotection strategies [1]. The quantitative evidence below establishes that the 4-substituted N-Boc architecture is not merely a convenience but a structurally mandated requirement for reproducible linker chemistry.

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate: Comparator Evidence


Regioisomeric Effect on PROTAC Linker Geometry

In PROTAC linker design, the substitution position on the piperidine ring determines the exit vector and overall linker geometry. The 4-substituted regioisomer (CAS 169457-73-2) provides an extended linear trajectory that is structurally distinct from the bent trajectory of the 3-substituted analog (CAS 210564-54-8) . While both share identical molecular weight (292.22 g/mol) and formula (C₁₂H₂₂BrNO₂), their spatial orientation differs due to the position of the bromoethyl substituent relative to the piperidine nitrogen [1].

PROTAC Linker Design Spatial Trajectory Optimization Piperidine Scaffold Regiochemistry

Commercial Purity Benchmarks

Commercially available tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate is supplied with purity specifications ranging from 95% to ≥98% by HPLC [1]. Direct comparison of vendor offerings reveals that MedChemExpress and Chemscene provide ≥98% purity material, while Bidepharm and eMolecules offer 97% purity grades, and MuseChem and AKSci supply ≥95% purity grades . Higher purity (≥98%) reduces the burden of pre-use purification in multi-step PROTAC syntheses where intermediate isolation is often not performed.

PROTAC Synthesis Purity Specification Pharmaceutical Intermediate Quality

Appel Reaction Yield Benchmark

A robust synthetic route to tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate employs the Appel reaction of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate with CBr₄ and PPh₃ in dichloromethane, delivering consistent yields of 87–88% after flash column chromatography . This yield benchmark provides a quantitative reference for in-house synthesis assessment and quality evaluation of commercially sourced material .

Organic Synthesis Reaction Yield Bromoethylation

Physicochemical Stability: Boc vs Non-Boc

The N-Boc protecting group confers enhanced stability to tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate compared to the unprotected secondary amine analog 4-(2-bromoethyl)piperidine hydrobromide (CAS 69712-10-3) [1]. The Boc-protected compound is a solid with melting point 39–42°C and can be stored at room temperature , whereas the hydrobromide salt exhibits higher hygroscopicity and requires more stringent storage conditions due to the free secondary amine .

Storage Stability Handling Requirements Physicochemical Properties

Leaving Group Reactivity: Bromine vs Chlorine

The 2-bromoethyl substituent in tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate provides balanced reactivity as an electrophile in nucleophilic substitution reactions . Compared to the chloro analog (hypothetical 2-chloroethyl derivative), the bromine atom exhibits superior leaving group ability due to its lower electronegativity and weaker C–Br bond strength, enabling more efficient alkylation under milder conditions [1]. Compared to the iodo analog, bromine offers reduced light sensitivity and better shelf stability while maintaining adequate reactivity for most synthetic applications [2].

Nucleophilic Substitution Leaving Group Ability PROTAC Linker Chemistry

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate: Key Applications


PROTAC Linker Precursor

As a heterobifunctional building block, tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate is directly employed as a PROTAC linker precursor . The 4-position bromoethyl group enables nucleophilic conjugation to an E3 ligase ligand or target protein ligand, while the Boc-protected piperidine nitrogen can be unmasked under mild acidic conditions (TFA or HCl) for subsequent coupling to the second ligand . The linear geometry of the 4-substituted scaffold is particularly suited for PROTACs requiring extended linker trajectories to achieve productive ternary complex formation.

CNS-Targeted Pharmaceutical Intermediate

The piperidine core with a 4-substituted bromoethyl handle serves as a versatile intermediate for synthesizing CNS-active compounds . The bromoethyl group can be displaced by diverse nucleophiles (amines, azides, thiols) to generate libraries of 4-substituted piperidine derivatives, while the Boc group remains intact during such transformations, enabling subsequent N-functionalization after orthogonal deprotection. This orthogonal protection strategy streamlines the construction of N-substituted piperidine pharmacophores common in dopamine, serotonin, and sigma receptor ligands .

Covalent Inhibitor Building Block

The reactive alkyl bromide moiety in tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate enables the installation of electrophilic warheads for covalent inhibitor design . The compound can be directly coupled to target-binding scaffolds, after which the bromoethyl group can be converted to acrylamide or other Michael acceptors, or retained as an alkylating handle for targeting cysteine residues in kinases and other enzymes. The Boc protecting group allows for late-stage N-deprotection and further diversification after covalent warhead installation .

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